molecular formula C6H10ClN3O2 B3047701 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431966-50-5

3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No. B3047701
CAS RN: 1431966-50-5
M. Wt: 191.61
InChI Key: FEOVEKVIBXTIQZ-UHFFFAOYSA-N
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Description

3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1431966-50-5 . It has a molecular weight of 191.62 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 191.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Xanthine Oxidoreductase Inhibition

Compounds structurally related to 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, such as Y-700, have been studied for their potent inhibitory effects on xanthine oxidoreductase (XOR). Y-700, specifically, demonstrates mixed-type inhibition of the enzyme, suggesting potential therapeutic applications in conditions like hyperuricemia, where XOR plays a crucial role (Fukunari et al., 2004).

Neuroprotection in Ischemia

Another area of research involves the exploration of compounds for their neuroprotective effects in cerebral ischemia models. YM90K, a novel AMPA/kainate receptor antagonist, has shown significant reduction in the volume of ischemic damage in animal models, indicating potential applications in stroke therapy and neuroprotection (Yatsugi et al., 1996).

Cytoprotective Effects

Research into cytoprotective agents has led to the identification of compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine, which exhibit potent inhibitory effects on HCI.ethanol-induced gastric lesions in rats. These findings suggest potential applications in the development of new cytoprotective drugs for the treatment of gastric mucosal ulcers (Ikeda et al., 1997).

Antiulcer Activity

The synthesis and study of pyrimidine derivatives related to known antiulcer compounds have uncovered molecules with significant cytoprotective antiulcer activity. These findings open avenues for the development of new therapeutic agents for ulcer treatment (Ikeda et al., 1996).

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

Investigations into novel small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) have identified compounds like JNJ-42041935. These inhibitors have shown promise in preclinical models for the treatment of anemia and other conditions where HIF-PHD plays a role, indicating a potential therapeutic pathway for diseases involving hypoxia response (Barrett et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

properties

IUPAC Name

3-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5-3-8-9(4-5)2-1-6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOVEKVIBXTIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431966-50-5
Record name 1H-Pyrazole-1-propanoic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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